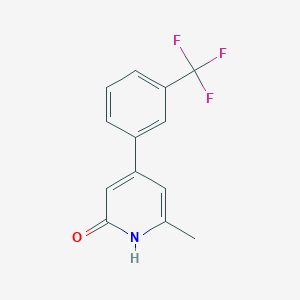
6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL is a fluorinated pyridine derivative This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both a trifluoromethyl group and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boron reagent with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making this method highly efficient.
Industrial Production Methods
Industrial production of this compound may involve the use of commercially available starting materials such as 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine. These compounds can be treated with sodium methoxide and then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of ammonium formate .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide and various halogenating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Mécanisme D'action
The mechanism of action of 6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL is primarily influenced by the trifluoromethyl group, which is known to enhance the compound’s lipophilicity and metabolic stability. This group can interact with various molecular targets, including enzymes and receptors, by forming strong hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trifluoromethyl)pyridin-2-OL
- 4-(Trifluoromethyl)pyridine
- 2,4,6-Trifluoropyridine
Uniqueness
6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL is unique due to the presence of both a methyl group and a trifluoromethyl group on the pyridine ring. This combination enhances its chemical stability and biological activity compared to other similar compounds. The trifluoromethyl group, in particular, imparts unique electronic properties that can significantly influence the compound’s reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C13H10F3NO |
|---|---|
Poids moléculaire |
253.22 g/mol |
Nom IUPAC |
6-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C13H10F3NO/c1-8-5-10(7-12(18)17-8)9-3-2-4-11(6-9)13(14,15)16/h2-7H,1H3,(H,17,18) |
Clé InChI |
XFRNQTFUGKZACG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=O)N1)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


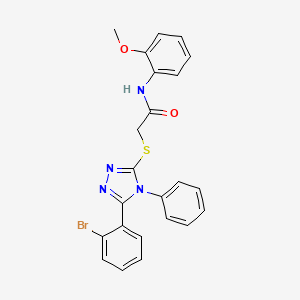
![4,6-Dichloro-3-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15054324.png)


![2-Fluorobenzo[d]oxazole-4-carbonitrile](/img/structure/B15054334.png)
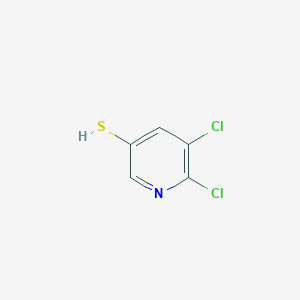
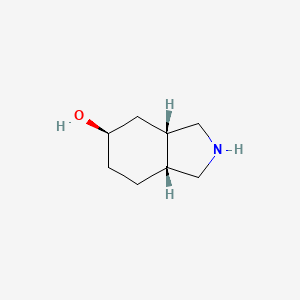
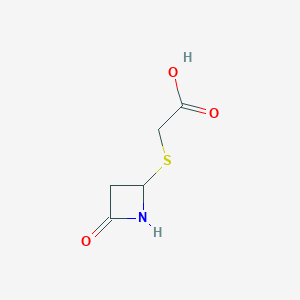
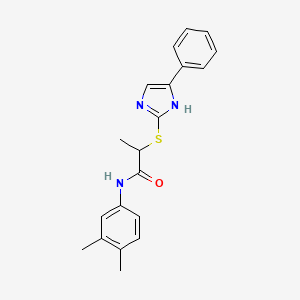
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B15054360.png)
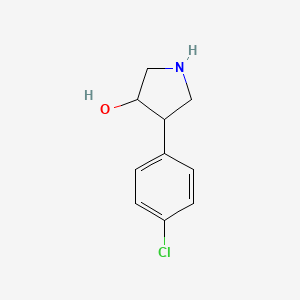
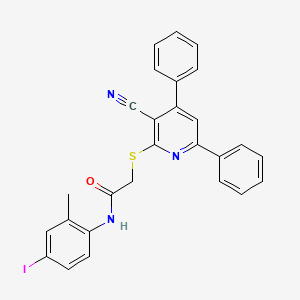
![Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate](/img/structure/B15054390.png)

